molecular formula C19H38O2 B14634549 Undecan-2-YL octanoate CAS No. 55193-76-5

Undecan-2-YL octanoate

Cat. No.: B14634549
CAS No.: 55193-76-5
M. Wt: 298.5 g/mol
InChI Key: UETVVEXHNUTOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecan-2-YL octanoate is an ester compound formed by the condensation of octanoic acid (a medium-chain fatty acid) and undecan-2-ol (a branched 11-carbon alcohol). Esters of octanoic acid are widely used in flavoring, fragrances, and food production due to their volatile and aromatic properties . The branched undecan-2-yl group in this compound likely confers distinct physicochemical characteristics, such as lower volatility and altered solubility compared to shorter-chain esters.

Properties

CAS No.

55193-76-5

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

undecan-2-yl octanoate

InChI

InChI=1S/C19H38O2/c1-4-6-8-10-11-13-14-16-18(3)21-19(20)17-15-12-9-7-5-2/h18H,4-17H2,1-3H3

InChI Key

UETVVEXHNUTOAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)OC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecan-2-YL octanoate typically involves the esterification reaction between undecan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Undecan-2-ol+Octanoic acidAcid catalystUndecan-2-YL octanoate+Water\text{Undecan-2-ol} + \text{Octanoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Undecan-2-ol+Octanoic acidAcid catalyst​Undecan-2-YL octanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Hydrolysis

Esters like undecan-2-yl octanoate undergo hydrolysis under acidic or basic conditions to produce the corresponding alcohol and carboxylic acid.

2.1.1 Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄), the ester is protonated, leading to nucleophilic attack by water. This reaction typically follows first-order kinetics and is reversible.

2.1.2 Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), hydroxide ions deprotonate the ester carbonyl oxygen, facilitating nucleophilic attack. The reaction yields undecan-2-ol and sodium octanoate.

Reaction Conditions and Yields
While specific data for this compound is limited, analogous esters (e.g., methyl laurate) show hydrolysis yields of 70–90% under optimized conditions .

Transesterification

Transesterification involves the exchange of the ester’s alcohol or acid moiety with another alcohol or carboxylic acid. For this compound, this could involve reacting with methanol to produce methyl octanoate and undecan-2-ol.

2.2.1 Reagents and Catalysts

Common catalysts include Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O). For example, BF₃·Et₂O has been used in peracetalization reactions with 74% yield .

Example Table: Transesterification Conditions

Reaction ParameterValue/Example
CatalystH₂SO₄, BF₃·Et₂O
SolventCH₂Cl₂, MeOH
Temperature20–100°C
Yield60–90%

Esterification

The reverse reaction of hydrolysis, esterification involves the combination of undecan-2-ol and octanoic acid in the presence of an acid catalyst. This reaction is equilibrium-driven and may require azeotropic removal of water.

Oxidative Reactions

Esters can undergo oxidation at the carbonyl group or α-carbon positions. For this compound, oxidation may lead to ketones or carboxylic acids, depending on the reagent (e.g., KMnO₄, CrO₃).

Chromatographic Analysis

This compound can be analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, undecane derivatives in bleed air samples have been quantified using GC with flame ionization detection .

Table: Chromatographic Parameters

ParameterValue/Example
Column TypeDB-5, DB-WAX
Temperature Ramp50–250°C
Detection MethodFID, MS

Materials Science

Esters like this compound are used in plastics, lubricants, and adhesives due to their hydrophobic properties and thermal stability.

Future Research Directions

  • Catalytic Efficiency : Optimization of transesterification catalysts (e.g., heterogeneous catalysts like A35 ) for this compound.

  • Stability Studies : Investigation of thermal and oxidative stability under varying conditions.

  • Sustainability : Development of green solvents (e.g., replacing CH₂Cl₂ with ethanol ) for ester reactions.

Scientific Research Applications

Undecan-2-YL octanoate has several scientific research applications, including:

    Chemistry: It is used as a model compound in esterification and transesterification studies.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the formulation of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Undecan-2-YL octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecan-2-ol and octanoic acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Octanoate Esters

Compound Name Molecular Formula Molecular Weight Functional Groups Primary Sources/Applications Aroma/Stability Notes
This compound C₁₉H₃₈O₂ 298.51* Ester (branched alcohol) Hypothesized: Fragrances, food additives Likely waxy/floral notes; high thermal stability*
Ethyl octanoate C₁₀H₂₀O₂ 172.27 Ester (linear alcohol) Yeast fermentation, food industry Sour apple aroma; heat-sensitive
Methyl octanoate C₉H₁₈O₂ 158.24 Ester (methyl group) Synthetic flavorings Fruity notes; high volatility
Allyl octanoate C₁₁H₂₀O₂ 184.28 Ester (allyl group) Industrial flavorings Pungent, garlic-like aroma
OC-Furfuryl octanoate C₁₃H₂₀O₃ 224.29 Ester (furfuryl group) GRAS flavoring agent Caramel-like notes; stable in acidic conditions
(4-Iodophenyl)methyl octanoate C₁₅H₂₁IO₂ 360.23 Ester (aromatic iodine) Specialty chemicals Low volatility; research applications

*Estimated based on structural analogs.

Structural and Functional Differences

  • Alcohol Chain Length/Branching: this compound’s branched 11-carbon alcohol chain distinguishes it from linear esters like ethyl or methyl octanoate.
  • Functional Group Impact: Allyl and furfuryl groups (e.g., in allyl octanoate and OC-furfuryl octanoate) introduce reactive sites, altering stability and aroma. For example, allyl octanoate’s unsaturated bond may contribute to oxidative instability , whereas furfuryl esters are heat-stable due to aromaticity .

Stability and Sensory Profiles

  • Thermal Stability: Ethyl octanoate degrades under heating (e.g., during wine production), while furfuryl octanoate remains stable . This compound’s stability would depend on its resistance to hydrolysis and oxidation.
  • Aroma: Shorter-chain esters (ethyl, methyl) impart fruity notes, whereas aromatic or branched esters (e.g., OC-furfuryl octanoate) develop caramel or floral tones. The undecan-2-yl group may produce milder, waxy aromas due to reduced volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.